![molecular formula C10H8F2N2O B1459515 1-(2,4-Difluorobenzyl)-1H-pyrazol-4-ol CAS No. 1599994-09-8](/img/structure/B1459515.png)
1-(2,4-Difluorobenzyl)-1H-pyrazol-4-ol
Overview
Description
The compound “1-(2,4-Difluorobenzyl)-1H-pyrazol-4-ol” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. The “2,4-Difluorobenzyl” part suggests that the compound has a benzyl group (a benzene ring attached to a CH2 group) with fluorine atoms at the 2nd and 4th positions .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrazole ring attached to a benzene ring via a methylene (-CH2-) bridge. The benzene ring would have fluorine atoms substituted at the 2nd and 4th positions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the pyrazole ring and the fluorine-substituted benzyl group) would influence its properties .Scientific Research Applications
Synthesis and Chemical Properties
- Heterocyclic Analogues Synthesis : An efficient synthesis method for various heterocyclic analogues, including pyrazolones and their derivatives, has been developed. This involves reactions that could potentially be applied to synthesize compounds structurally similar to "1-(2,4-Difluorobenzyl)-1H-pyrazol-4-ol" (Eller et al., 2006).
- Crystal Structure and Optical Properties : Studies on fluorinated bis(pyrazoles) explored their crystal and molecular structure, spectroscopic, and dielectric properties. These investigations provide a foundation for understanding the physical properties of related pyrazole compounds (Pedrini et al., 2020).
Biological and Medicinal Applications
- COX-2 Inhibitors : Research into 4,5-diaryl-1H-pyrazole-3-ol derivatives indicates their potential as COX-2 inhibitors, suggesting a method for designing compounds with anti-inflammatory properties (Patel et al., 2004).
- Prostate Cancer Antigen Inhibitors : A series of 1-aryl-3,4-substituted-1H-pyrazol-5-ol derivatives were synthesized and evaluated as inhibitors of prostate cancer antigen-1 (PCA-1/ALKBH3), demonstrating the potential of pyrazole derivatives in cancer therapy (Nakao et al., 2014).
Material Science Applications
- Photophysical Properties : Theoretical investigation into N-substituted pyrazolones explored their electronic structure and photophysical properties, useful for developing new materials for electronic and photonic applications (Shang et al., 2015).
Mechanism of Action
Future Directions
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. Pyrazole derivatives are an active area of research in medicinal chemistry, so it’s possible that this compound could have interesting biological activities that could be explored in future studies .
properties
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]pyrazol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O/c11-8-2-1-7(10(12)3-8)5-14-6-9(15)4-13-14/h1-4,6,15H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVISBYYDXDSJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CN2C=C(C=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluoro-benzyl)-1H-pyrazol-4-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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